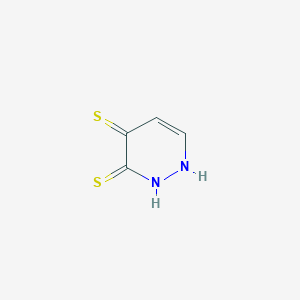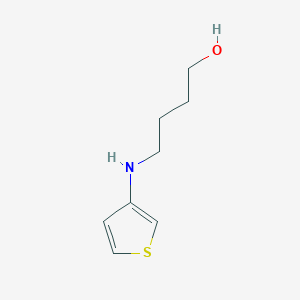
Trimethylsilyl butan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl butan-2-ylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-2-ylcarbamate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl butan-2-ylcarbamate typically involves the reaction of butan-2-ylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl butan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol or amine.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Triethylamine: Acts as a base to facilitate the reaction.
Tetrahydrofuran (THF): An anhydrous solvent used to dissolve the reactants and maintain an inert atmosphere.
Major Products Formed
The primary product of reactions involving this compound is the deprotected alcohol or amine, depending on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl butan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is essential.
Wirkmechanismus
The mechanism of action of trimethylsilyl butan-2-ylcarbamate involves the formation of a stable silyl ether or silyl amine linkage, which protects the functional group from unwanted reactions. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original functional group. This process is facilitated by the large size and electron-donating properties of the trimethylsilyl group, which stabilize the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of various trimethylsilyl-protected compounds.
Trimethylsilyl Cyanide: Employed in cyanation reactions.
Trimethylsilyl Ethyl Carbamate: Another protecting group with similar properties but different reactivity.
Uniqueness
Trimethylsilyl butan-2-ylcarbamate is unique due to its specific combination of stability and ease of removal, making it particularly useful in complex organic syntheses where selective protection and deprotection are required. Its ability to form stable silyl ethers and amines under mild conditions sets it apart from other protecting groups .
Eigenschaften
CAS-Nummer |
89029-20-9 |
|---|---|
Molekularformel |
C8H19NO2Si |
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
trimethylsilyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-7(2)9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |
InChI-Schlüssel |
WDUGJVJPWZYLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




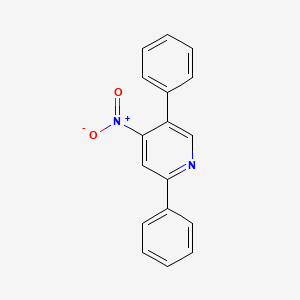
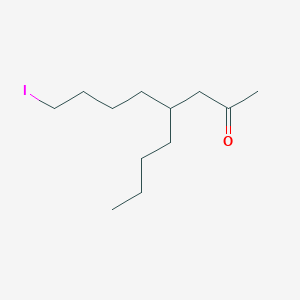
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
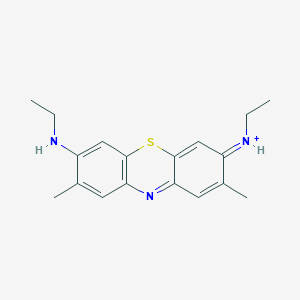
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
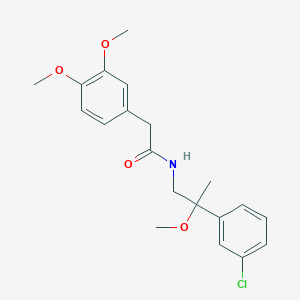
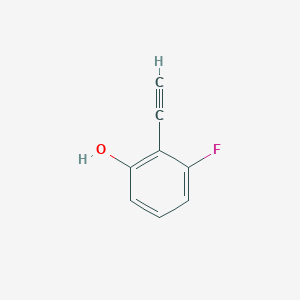
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
